molecular formula C10H10FN3O B11733377 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine

1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B11733377
M. Wt: 207.20 g/mol
InChI Key: IQLMQLSWUVANAV-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of 2-fluorophenol with a suitable pyrazole derivative. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux conditions.

Major Products:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

  • 1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-3-amine
  • 1-[(2-Bromophenoxy)methyl]-1H-pyrazol-3-amine
  • 1-[(2-Methylphenoxy)methyl]-1H-pyrazol-3-amine

Comparison: 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

1-[(2-fluorophenoxy)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H10FN3O/c11-8-3-1-2-4-9(8)15-7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)

InChI Key

IQLMQLSWUVANAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)N)F

Origin of Product

United States

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